molecular formula C27H29NO3 B14918819 4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide

4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide

Cat. No.: B14918819
M. Wt: 415.5 g/mol
InChI Key: MWLZUMQIKQHRFQ-UHFFFAOYSA-N
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Description

4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide is a complex organic compound that features a heptyloxy group attached to a benzamide moiety, with a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide typically involves the following steps:

    Formation of the Heptyloxybenzene Intermediate: Heptyl bromide reacts with phenol in the presence of a base such as potassium carbonate to form heptyloxybenzene.

    Amidation Reaction: The heptyloxybenzene intermediate is then reacted with 9H-xanthene-9-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The heptyloxy group can be oxidized to form a heptanoic acid derivative.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Heptanoic acid derivative.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide is unique due to its heptyloxy group, which imparts different physical and chemical properties compared to other xanthene derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C27H29NO3

Molecular Weight

415.5 g/mol

IUPAC Name

4-heptoxy-N-(9H-xanthen-9-yl)benzamide

InChI

InChI=1S/C27H29NO3/c1-2-3-4-5-10-19-30-21-17-15-20(16-18-21)27(29)28-26-22-11-6-8-13-24(22)31-25-14-9-7-12-23(25)26/h6-9,11-18,26H,2-5,10,19H2,1H3,(H,28,29)

InChI Key

MWLZUMQIKQHRFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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